molecular formula C6H4ClN3S2 B1610947 5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine CAS No. 70057-76-0

5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B1610947
CAS No.: 70057-76-0
M. Wt: 217.7 g/mol
InChI Key: RMJVLCCGWMTQSO-UHFFFAOYSA-N
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Description

5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C6H4ClN3S2 and a molecular weight of 219.72 g/mol It is characterized by the presence of a thiophene ring substituted with a chlorine atom and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiadiazole derivative . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Bromo-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine
  • 5-(5-Methyl-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine
  • 5-(5-Nitro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine

Uniqueness

5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S2/c7-4-2-1-3(11-4)5-9-10-6(8)12-5/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJVLCCGWMTQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544558
Record name 5-(5-Chlorothiophen-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70057-76-0
Record name 5-(5-Chlorothiophen-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine
Reactant of Route 2
Reactant of Route 2
5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine
Reactant of Route 3
5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine
Reactant of Route 4
Reactant of Route 4
5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine
Reactant of Route 5
5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine
Reactant of Route 6
5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine

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